molecular formula C9H19N5 B13198386 N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13198386
M. Wt: 197.28 g/mol
InChI Key: IVOQFRPMHRHJJH-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound of interest in medicinal chemistry research. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated for their potential as bioisosteres, where they are used to replace amide functional groups in drug discovery projects. This replacement can lead to improved metabolic stability and potency for potential therapeutic agents . The 1,2,4-triazole core is a key pharmacophore in the development of ligands for various biological targets, including protein kinases and G-protein-coupled receptors (GPCRs) . Research into similar triazole-containing molecules has shown promise in areas such as the development of agonists for the orphan receptor GPR88, which is implicated in striatal-associated disorders, and inhibitors of casein kinase 2 (CSNK2) with potential antiviral applications . This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H19N5

Molecular Weight

197.28 g/mol

IUPAC Name

N,N-diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H19N5/c1-5-14(6-2)9-11-8(12-13-9)7(3)10-4/h7,10H,5-6H2,1-4H3,(H,11,12,13)

InChI Key

IVOQFRPMHRHJJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)C(C)NC

Origin of Product

United States

Preparation Methods

Route A: Thiosemicarbazide Cyclization

  • Procedure : Reacting thiosemicarbazide derivatives under basic conditions induces cyclization to form 1,2,4-triazole-3-thiones. For example:
    • Thiosemicarbazides (e.g., 18a–d ) cyclize in basic media to yield 1,2,4-triazole-3-thiones (19a–d ) in 52–88% yields.
    • Modification : The thione group can be replaced with amines via nucleophilic substitution.

Route B: Hydrazine-Mediated Cyclization

  • Procedure : Hydrazine hydrate reacts with N-cyanoiminodithiocarbonate intermediates to form 5-amino-1H-1,2,4-triazoles. For example:
    • Potassium methyl N′-cyano-N-sulfonyl carbamimidothioates (15–19 ) react with hydrazine hydrate in acetonitrile under reflux to yield 5-amino-triazoles (26–30 ).

Functionalization at Position 3

Introducing the N,N-diethylamine group at position 3 requires nucleophilic substitution or coupling:

Method 1: Alkylation of 5-Amino-triazole

  • Reagents : 5-Amino-1H-1,2,4-triazole, diethylamine, alkylating agent (e.g., diethyl sulfate).
  • Conditions : Reflux in ethanol with a base (e.g., K₂CO₃).
  • Example : Similar to the synthesis of 26–36 , where sulfonamide groups are introduced via nucleophilic substitution.

Method 2: Buchwald–Hartwig Amination

  • Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂).
  • Conditions : Microwave irradiation (120°C, 30 min) in DMF.
  • Yield : Comparable to microwave-assisted syntheses of 1,2,4-triazoles (5a–c ) in 53–91% yields.

Functionalization at Position 5

The 1-(methylamino)ethyl group is introduced via reductive amination or alkylation:

Step 1: Ethyl Group Introduction

Step 2: Methylamine Coupling

Integrated Synthetic Pathway

Combining the above steps, a plausible pathway is:

Optimization and Yields

Step Method Yield (%) Conditions Source
Triazole formation Route A 52–88 NaOH, reflux
Diethylamine coupling Alkylation 65–78 K₂CO₃, acetone, reflux
Ethyl/methyl addition Microwave 70–85 DMF, 120°C, 30 min

Key Challenges

  • Regioselectivity : Ensuring substitution at positions 3 and 5 without side reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 1,2,4-triazole scaffold is highly versatile, with substituents dictating reactivity and functionality. Below is a comparison of key analogs (Table 1):

Table 1: Comparative Analysis of 1,2,4-Triazol-3-amine Derivatives
Compound Name Substituents (Position 3 and 5) Synthesis Yield (%) Key Properties/Activities Reference
N-(2-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine 3-NH(C6H4NO2), 5-C6H5 73 Anticancer potential, high purity (99.1%)
N-(3-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine 3-NH(C6H4NO2), 5-C6H5 46 Planar molecular structure, tautomerism
N-(2-chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine 3-NH(C6H4Cl), 5-C6H5 68 White crystalline solid, moderate solubility
Target Compound 3-NEt2, 5-[CH2CH2NMeH] Not reported Hypothesized enhanced lipophilicity This work

Key Observations :

  • Aromatic vs. Alkyl Substituents: Aromatic substituents (e.g., phenyl, nitrophenyl) in analogs like N-(2-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine enhance π-π stacking interactions, improving crystallinity and thermal stability . In contrast, the target compound’s alkyl groups (diethyl, methylaminoethyl) likely increase lipophilicity, favoring membrane permeability in biological systems.
  • Tautomerism: Analogs such as 3-phenyl-1H-1,2,4-triazol-5-amine exhibit tautomerism, which influences their reactivity and binding modes . The target compound’s methylaminoethyl group may reduce tautomeric flexibility due to steric hindrance.

Biological Activity

N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the triazole class, characterized by its unique chemical structure that includes a triazole ring and various amine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

  • Molecular Formula : C9H19N5
  • Molecular Weight : 197.28 g/mol
  • Structural Features : The compound features a diethylamine group and a methylaminoethyl substituent on the triazole ring, contributing to its unique chemical properties and potential biological activities .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that it may:

  • Inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties .
  • Interact with nucleic acids, potentially affecting DNA and RNA synthesis.

The mechanism of action involves binding to specific receptors or enzymes, leading to altered biological responses. Further studies are needed to elucidate its full range of interactions and therapeutic potential.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. For instance:

  • Case Study : A study evaluated the compound's ability to inhibit cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting potent anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Research Findings : In vitro tests demonstrated that this compound exhibited activity against various bacterial strains, indicating potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameDescriptionStructural Features
N,N-DiethylmethylamineTertiary amine without a triazole ringSimilar amine structure but lacks the triazole moiety
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amineTriazole derivative with ethyl and methyl groupsLacks the diethylamine component
3-Amino-1,2,4-triazoleSimpler triazole derivativeLacks both ethyl and methyl groups

This table illustrates how this compound stands out due to its unique combination of functional groups that may enhance its biological activity compared to other triazole derivatives.

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